molecular formula C9H17NO2S2 B14682757 trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid CAS No. 27317-88-0

trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid

Katalognummer: B14682757
CAS-Nummer: 27317-88-0
Molekulargewicht: 235.4 g/mol
InChI-Schlüssel: CILZKOBQLDTNHQ-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid: is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a dithio linkage to an aminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithio linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Modification: It can be used to modify proteins through thiol-disulfide exchange reactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithio linkage allows for thiol-disulfide exchange reactions, which can modify the activity of proteins. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, dithio linkage, and aminoethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

CAS-Nummer

27317-88-0

Molekularformel

C9H17NO2S2

Molekulargewicht

235.4 g/mol

IUPAC-Name

(1S,2R)-2-(2-aminoethyldisulfanyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8-/m1/s1

InChI-Schlüssel

CILZKOBQLDTNHQ-HTQZYQBOSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)SSCCN

Kanonische SMILES

C1CCC(C(C1)C(=O)O)SSCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.